Adriamycinon
Übersicht
Beschreibung
Doxorubicinon ist ein Derivat des bekannten Chemotherapeutikums Doxorubicin. Es ist eine Anthracyclin-Verbindung, die aufgrund ihrer starken zytotoxischen Eigenschaften hauptsächlich in der Krebsbehandlung eingesetzt wird. Doxorubicinon ist die Aglykonform von Doxorubicin, d. h. es fehlt ihm der Zuckerrest, der in Doxorubicin vorhanden ist. Diese Verbindung ist bekannt für ihre Fähigkeit, sich in die DNA zu interkalieren und so die Replikations- und Transkriptionsprozesse zu stören, die für die Proliferation von Krebszellen unerlässlich sind .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Doxorubicinon beinhaltet typischerweise die chemische Modifikation von Doxorubicin. Eine gängige Methode ist die Hydrolyse von Doxorubicin unter sauren Bedingungen, um den Zuckerrest zu entfernen, was zur Bildung von Doxorubicinon führt. Dieser Prozess kann mit Salzsäure oder Schwefelsäure bei erhöhten Temperaturen durchgeführt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Doxorubicinon folgt ähnlichen Prinzipien, aber in größerem Maßstab. Der Prozess umfasst die kontrollierte Hydrolyse von Doxorubicin, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um Doxorubicinon zu isolieren. Die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit und Qualität des Endprodukts sicher .
Wissenschaftliche Forschungsanwendungen
Doxorubicinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität und Mechanismen von Anthracyclinen verwendet.
Biologie: Untersucht für seine Interaktionen mit DNA und Proteinen, um Einblicke in seine zytotoxischen Mechanismen zu erhalten.
Medizin: Auf sein Potenzial als Antikrebsmittel untersucht, insbesondere in gegenüber Medikamenten resistenten Krebszelllinien.
5. Wirkmechanismus
Doxorubicinon übt seine Wirkungen hauptsächlich durch DNA-Interkalation aus. Indem es sich zwischen DNA-Basenpaare einfügt, stört es die normale Funktion der DNA, was zur Hemmung der Replikation und Transkription führt. Dies führt zur Aktivierung verschiedener zellulärer Signalwege, einschließlich der Induktion von Apoptose (programmierter Zelltod). Wichtige molekulare Ziele sind Topoisomerase-Enzyme, die für die DNA-Replikation und -Reparatur unerlässlich sind .
Ähnliche Verbindungen:
Daunorubicinon: Ein weiteres Anthracyclin-Aglykon mit ähnlichen DNA-Interkalations-Eigenschaften.
Epirubicinon: Ein Stereoisomer von Doxorubicinon mit leicht unterschiedlichen pharmakokinetischen Eigenschaften.
Idarubicinon: Ein Derivat mit erhöhter Lipophilie und verbesserter zellulärer Aufnahme.
Einzigartigkeit von Doxorubicinon: Doxorubicinon ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, die eine effiziente DNA-Interkalation und potente zytotoxische Wirkungen ermöglichen. Seine Fähigkeit, stabile Komplexe mit DNA zu bilden, und seine relativ hohe Stabilität unter physiologischen Bedingungen machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .
Wirkmechanismus
Target of Action
Adriamycinone, also known as Doxorubicinone, is a glycoside antibiotic . Its primary targets are DNA-associated enzymes . These enzymes play a crucial role in DNA replication and transcription, and their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
Adriamycinone interacts with its targets primarily through two mechanisms :
- Intercalation : Adriamycinone inserts itself between the base pairs of the DNA helix . This distorts the DNA structure, preventing normal DNA and RNA synthesis .
- Topoisomerase inhibition : Adriamycinone inhibits the action of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription . This inhibition disrupts the normal functioning of the enzyme, leading to DNA damage .
Biochemical Pathways
The interaction of Adriamycinone with DNA-associated enzymes affects various biochemical pathways . For instance, it activates molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .
Pharmacokinetics
Adriamycinone exhibits linear pharmacokinetics within a dose range of 20–60 mg/m2 . It has an apparent volume of distribution of approximately 25 L/kg, indicating extensive uptake by tissues . Significant concentrations of Adriamycinone have been found in haematopoietic cells and several other tissues up to several weeks after administration .
Result of Action
The molecular and cellular effects of Adriamycinone’s action are primarily cytotoxic . It induces apoptosis and necrosis in both cancerous and healthy tissues, causing toxicity in the brain, liver, kidney, and heart . Its cytotoxic effect on cancer cells makes it an effective chemotherapeutic agent .
Action Environment
Environmental factors can influence the fate of Adriamycinone . These factors, which include the characteristics of the environmental media (e.g., water, soil, atmosphere), can affect the spatial distribution, pollution levels, migration, and transformation of Adriamycinone . Understanding these factors is crucial for optimizing the use of Adriamycinone and minimizing its environmental impact .
Biochemische Analyse
Biochemical Properties
Adriamycinone is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. Adriamycinone intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of the DNA strands, leading to DNA breaks and apoptosis . Additionally, Adriamycinone generates free radicals, which further damage cellular components .
Cellular Effects
Adriamycinone exerts significant effects on various cell types and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription . This results in the activation of cell signaling pathways related to apoptosis and cell cycle arrest. Adriamycinone also affects gene expression by inducing oxidative stress and altering the expression of genes involved in cell survival and apoptosis . Furthermore, it impacts cellular metabolism by generating reactive oxygen species (ROS), which can damage cellular components and disrupt metabolic processes .
Molecular Mechanism
The molecular mechanism of Adriamycinone involves several key interactions at the molecular level. It binds to DNA through intercalation, inserting itself between base pairs and disrupting the DNA structure . This binding inhibits the activity of topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks . Additionally, Adriamycinone generates ROS, which cause oxidative damage to cellular components, including lipids, proteins, and DNA . These combined effects result in the induction of apoptosis and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adriamycinone change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, Adriamycinone can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to Adriamycinone can result in cumulative damage to cellular components, particularly in cardiac cells, leading to cardiotoxicity . This highlights the importance of monitoring the stability and degradation of Adriamycinone in experimental settings.
Dosage Effects in Animal Models
The effects of Adriamycinone vary with different dosages in animal models. At low doses, Adriamycinone can effectively inhibit tumor growth with minimal side effects . At higher doses, the compound can cause significant toxicity, particularly in cardiac tissue . Studies have shown that high doses of Adriamycinone can lead to cardiomyopathy and heart failure due to the cumulative oxidative damage and apoptosis of cardiac cells . These findings underscore the importance of optimizing dosage to balance efficacy and toxicity.
Metabolic Pathways
Adriamycinone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction to form active metabolites such as adriamycinol . These metabolites can further interact with cellular components, contributing to the overall cytotoxic effects of Adriamycinone. The compound also affects metabolic flux by altering the levels of various metabolites involved in glycolysis, protein synthesis, and glutathione metabolism . These metabolic changes can influence the overall cellular response to Adriamycinone treatment.
Transport and Distribution
Adriamycinone is transported and distributed within cells and tissues through various mechanisms. It is rapidly taken up by cells and accumulates in the nucleus, where it exerts its cytotoxic effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, Adriamycinone binds to proteasomes, which play a role in its nuclear transport . The distribution of Adriamycinone within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of Adriamycinone is critical for its activity and function. The compound primarily localizes to the nucleus, where it intercalates into DNA and inhibits topoisomerase II . This nuclear localization is facilitated by its binding to proteasomes, which transport Adriamycinone from the cytoplasm to the nucleus . Additionally, Adriamycinone can localize to other cellular compartments, such as mitochondria, where it generates ROS and induces oxidative damage . The subcellular distribution of Adriamycinone is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of doxorubicinone typically involves the chemical modification of doxorubicin. One common method is the hydrolysis of doxorubicin under acidic conditions to remove the sugar moiety, resulting in the formation of doxorubicinone. This process can be carried out using hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of doxorubicinone follows similar principles but on a larger scale. The process involves the controlled hydrolysis of doxorubicin, followed by purification steps such as crystallization or chromatography to isolate doxorubicinone. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Doxorubicinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Doxorubicinon kann oxidiert werden, um Chinonderivate zu bilden, die für ihre zytotoxischen Eigenschaften bekannt sind.
Reduktion: Die Reduktion von Doxorubicinon kann zur Bildung von Hydrochinonderivaten führen.
Substitution: Nucleophile Substitutionsreaktionen können an den Carbonylgruppen von Doxorubicinon auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können mit Doxorubicinon in Gegenwart von Katalysatoren oder unter leichter Erwärmung reagieren.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Hydrochinonderivate.
Substitution: Verschiedene substituierte Anthracyclinderivate.
Vergleich Mit ähnlichen Verbindungen
Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.
Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.
Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.
Uniqueness of Doxorubicinone: Doxorubicinone is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .
Eigenschaften
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
Record name | Adriamycin aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXORUBICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.